LDN209929
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Overview
Description
LDN209929: is a potent and selective inhibitor of haspin kinase, with an IC50 value of 55 nM. It exhibits 180-fold selectivity over DYRK2, making it a highly specific compound for targeting haspin kinase . Haspin kinase is a serine/threonine kinase expressed in various tissues, including testis, bone marrow, thymus, and spleen, and plays a crucial role in mitosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LDN209929 involves multiple steps, starting with the preparation of the core acridine structure. The key steps include:
Formation of the acridine core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: Introduction of functional groups such as chloro and methoxy groups to the acridine core.
Thioether formation: Coupling of the acridine derivative with a thiol-containing compound to form the thioether linkage.
Amination: Introduction of the amine group through nucleophilic substitution.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form for stability and solubility
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Using high-yielding and scalable conditions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.
Quality control: Rigorous testing to ensure consistency and quality of the final product
Chemical Reactions Analysis
Types of Reactions: LDN209929 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and nucleophiles
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
LDN209929 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and structure-activity relationships.
Biology: Investigates the role of haspin kinase in cell division and its potential as a therapeutic target.
Medicine: Explores its potential in cancer therapy, particularly in targeting proliferative cells and tumors.
Industry: Utilized in the development of new kinase inhibitors and therapeutic agents
Mechanism of Action
LDN209929 exerts its effects by selectively inhibiting haspin kinase. Haspin kinase phosphorylates histone H3 at Thr-3 during mitosis, which is crucial for chromosome alignment and segregation. By inhibiting haspin kinase, this compound disrupts this process, leading to cell cycle arrest and apoptosis in proliferative cells .
Comparison with Similar Compounds
LDN 192960: An earlier analog of LDN209929 with lower selectivity and potency.
DYRK inhibitors: Compounds targeting dual-specificity tyrosine-regulated kinases, such as DYRK1A and DYRK2
Uniqueness: this compound stands out due to its high selectivity for haspin kinase and its potent inhibitory activity. This makes it a valuable tool for studying haspin kinase and its role in cell division, as well as a potential therapeutic agent for targeting proliferative diseases .
Properties
Molecular Formula |
C17H17ClN2OS.2HCl |
---|---|
Molecular Weight |
405.77 |
IUPAC Name |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H17ClN2OS/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16/h3-6,9-10H,2,7-8,19H2,1H3 |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl |
Synonyms |
3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride |
Origin of Product |
United States |
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